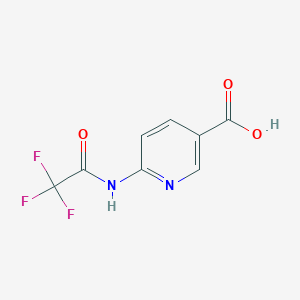

6-Trifluoroacetamido-nicotinic acid

Descripción

6-Trifluoroacetamido-nicotinic acid is a nicotinic acid derivative functionalized with a trifluoroacetamido group at the 6-position of the pyridine ring. Nicotinic acid (vitamin B3) serves as a precursor for coenzymes NAD⁺/NADH and is integral to redox metabolism. The introduction of the trifluoroacetamido group enhances the compound’s metabolic stability and lipophilicity, making it relevant for pharmaceutical and agrochemical applications.

Propiedades

Fórmula molecular |

C8H5F3N2O3 |

|---|---|

Peso molecular |

234.13 g/mol |

Nombre IUPAC |

6-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-2-1-4(3-12-5)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |

Clave InChI |

IAGHWWHQORDSHY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC=C1C(=O)O)NC(=O)C(F)(F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

6-Chloro-nicotinic Acid (6-CNA)

- Structure : Chlorine substituent at the 6-position.

- Applications: 6-CNA is a metabolite of imidacloprid, a neonicotinoid insecticide. It is detected in environmental monitoring studies due to its persistence and role in systemic pesticide activity .

- Reactivity : The electron-withdrawing chlorine atom increases electrophilicity at the pyridine ring, enhancing binding to nicotinic acetylcholine receptors (nAChRs) in insects.

- Environmental Impact : Median concentrations in environmental samples range from 0.05–1.2 µg/L, with higher persistence in aquatic systems compared to hydroxylated derivatives .

Comparison with 6-Trifluoroacetamido-nicotinic Acid :

- Unlike 6-CNA, the trifluoroacetamido group is less prone to hydrolytic cleavage, which may reduce environmental degradation rates .

6-Hydroxynicotinic Acid

- Structure : Hydroxyl group at the 6-position.

- Biochemical Role : A key intermediate in bacterial degradation pathways of nicotinic acid. Bacillus species oxidize nicotinic acid to 6-hydroxynicotinic acid, which is further metabolized to maleamic acid and fumarate .

- Reactivity : The hydroxyl group facilitates rapid oxidative decarboxylation, limiting its utility in synthetic applications.

Comparison with 6-Trifluoroacetamido-nicotinic Acid :

- The trifluoroacetamido group blocks hydroxylation at the 6-position, preventing microbial degradation via pathways observed in Bacillus species .

- Increased metabolic stability could make 6-trifluoroacetamido-nicotinic acid suitable for long-acting pharmaceutical formulations.

6-(Trifluoromethoxy)nicotinic Acid

- Structure : Trifluoromethoxy group at the 6-position.

- Properties: The trifluoromethoxy group enhances electronegativity and resistance to oxidation.

- Applications : Used in synthesis of fluorinated agrochemicals due to its stability under UV exposure.

Comparison with 6-Trifluoroacetamido-nicotinic Acid :

- The acetamido group provides hydrogen-bonding capacity, which the trifluoromethoxy group lacks. This difference may influence target binding specificity in biological systems.

- Both compounds exhibit high thermal stability (>200°C), but the trifluoroacetamido derivative is more resistant to nucleophilic attack due to the amide linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.